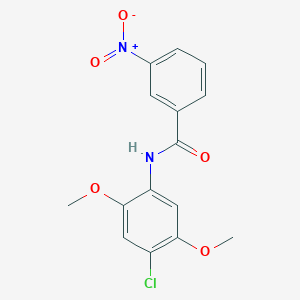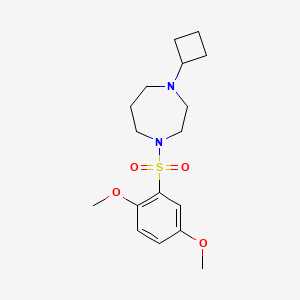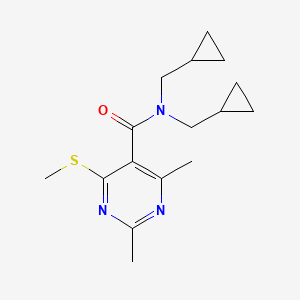![molecular formula C16H18F6N2O B2793523 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide CAS No. 2309575-39-9](/img/structure/B2793523.png)
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide, commonly known as TFB-TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB-TAP is a derivative of benzamide, which is a class of organic compounds that have been widely studied for their pharmacological properties.
科学的研究の応用
TFB-TAP has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, TFB-TAP has been used as a tool to study the role of certain proteins in the brain. For example, TFB-TAP has been used to selectively label and isolate proteins that interact with the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes.
In pharmacology, TFB-TAP has been studied for its potential use as a drug delivery system. TFB-TAP can be conjugated to various drugs or imaging agents, allowing for targeted delivery to specific tissues or cells. This approach has been used to develop novel therapeutics for cancer and other diseases.
作用機序
The mechanism of action of TFB-TAP is not fully understood, but it is believed to involve the covalent binding of TFB-TAP to specific proteins or receptors. This binding allows for the isolation and identification of these proteins, which can provide insights into their function and potential therapeutic targets.
Biochemical and Physiological Effects:
TFB-TAP has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, its covalent binding to specific proteins or receptors can alter their function, which can have downstream effects on cellular processes.
実験室実験の利点と制限
One of the major advantages of TFB-TAP is its ability to selectively label and isolate specific proteins or receptors. This approach can provide valuable insights into the function of these proteins and their potential therapeutic targets. Additionally, TFB-TAP is relatively easy to synthesize and purify, making it a useful tool for researchers.
One limitation of TFB-TAP is its specificity. TFB-TAP can only label proteins or receptors that have a specific binding site for TFB-TAP, which limits its applicability to certain systems. Additionally, the covalent binding of TFB-TAP to proteins or receptors can alter their function, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research of TFB-TAP. One potential direction is the development of new derivatives of TFB-TAP with improved specificity and selectivity for different proteins or receptors. Another direction is the application of TFB-TAP in the development of new drug delivery systems for targeted therapeutics. Additionally, the use of TFB-TAP in combination with other techniques such as proteomics and genomics could provide a more comprehensive understanding of cellular processes and disease mechanisms.
合成法
The synthesis of TFB-TAP involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction yields TFB-TAP as a white solid, which can be purified using standard techniques such as recrystallization or column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as NMR or mass spectrometry.
特性
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F6N2O/c17-15(18,19)10-24-7-5-11(6-8-24)9-23-14(25)12-1-3-13(4-2-12)16(20,21)22/h1-4,11H,5-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFXZDCWZYHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)
![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)


![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)
![benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2793456.png)
![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)

![2-({2-[(3-Methylbenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2793462.png)
